2-(4-Carboxy-3-fluorophenyl)isonicotinic acid
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Overview
Description
2-(4-Carboxy-3-fluorophenyl)isonicotinic acid is an organic compound that features a carboxylic acid group and a fluorine atom attached to a phenyl ring, which is further connected to an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxy-3-fluorophenyl)isonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzoic acid and isonicotinic acid.
Coupling Reaction: The key step involves a coupling reaction between 4-fluorobenzoic acid and isonicotinic acid. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours to ensure complete coupling.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis, to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2-(4-Carboxy-3-fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(4-Carboxy-3-fluorophenyl)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be incorporated into metal-organic frameworks (MOFs) for gas storage and separation applications.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Carboxy-3-fluorophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A compound with a similar structure but without the fluorine atom and carboxylic acid group on the phenyl ring.
4-Fluorobenzoic Acid: A compound with a similar phenyl ring structure but lacking the isonicotinic acid moiety.
Nicotinic Acid: An isomer of isonicotinic acid with the carboxyl group at a different position on the pyridine ring.
Uniqueness
2-(4-Carboxy-3-fluorophenyl)isonicotinic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the isonicotinic acid moiety provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
2-(4-carboxy-3-fluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-5-7(1-2-9(10)13(18)19)11-6-8(12(16)17)3-4-15-11/h1-6H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFZMHGTMXPVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CC(=C2)C(=O)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687876 |
Source
|
Record name | 2-(4-Carboxy-3-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258635-40-3 |
Source
|
Record name | 2-(4-Carboxy-3-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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